2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione 2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853347
InChI: InChI=1S/C14H13N3O2S/c1-17-13(19)8-7-10(18)16-12(11(8)14(17)20-2)9-5-3-4-6-15-9/h3-7,14H,1-2H3,(H,16,18)
SMILES:
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34 g/mol

2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

CAS No.:

Cat. No.: VC15853347

Molecular Formula: C14H13N3O2S

Molecular Weight: 287.34 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione -

Specification

Molecular Formula C14H13N3O2S
Molecular Weight 287.34 g/mol
IUPAC Name 2-methyl-3-methylsulfanyl-4-pyridin-2-yl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione
Standard InChI InChI=1S/C14H13N3O2S/c1-17-13(19)8-7-10(18)16-12(11(8)14(17)20-2)9-5-3-4-6-15-9/h3-7,14H,1-2H3,(H,16,18)
Standard InChI Key IENRGMGSGKVCBE-UHFFFAOYSA-N
Canonical SMILES CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=CC=N3)SC

Introduction

2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound featuring a pyridine ring and a pyrrolo[3,4-c]pyridine core. Its molecular formula is C14H13N3O2S, and it has a molecular weight of approximately 287.34 g/mol, although some sources may report variations in molecular weight due to differing structural interpretations. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis of 2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

The synthesis of this compound typically involves multi-step organic reactions. Starting materials often include pyridine derivatives and other organic compounds that undergo cyclization, methylation, and thiolation under controlled conditions. Specific reagents and catalysts are utilized to facilitate these transformations while ensuring high yield and purity.

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow processes. Optimization of reaction conditions such as temperature, pressure, and solvent choice is essential to maximize efficiency and minimize waste while ensuring scalability for various applications.

Table: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dioneC14H13N3O2SContains a pyridine ring and a pyrrolo[3,4-c]pyridine core
2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione-Contains a phenyl group instead of a pyridine ring
5-Hydroxyindole-Simple structure with significant biological activity
7-Aminoquinoline-Exhibits antibacterial properties

Mechanism of Action and Potential Applications

The mechanism of action for 2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to various biological effects. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

While specific physical properties like density and boiling point are not readily available, its molecular characteristics provide insights into its behavior in different environments. The compound's potential applications span across various fields due to its unique structural features and biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator